molecular formula C8H8Cl2O2 B13939274 2,3-Dichlorophenyl methoxymethyl ether

2,3-Dichlorophenyl methoxymethyl ether

Cat. No.: B13939274
M. Wt: 207.05 g/mol
InChI Key: JDBVWYGNRHBLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorophenyl methoxymethyl ether is an organic compound that belongs to the class of chloroalkyl ethers. It is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a methoxymethyl ether group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorophenyl methoxymethyl ether typically involves the reaction of 2,3-dichlorophenol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

2,3-Dichlorophenol+Methoxymethyl chloride2,3-Dichlorophenyl methoxymethyl ether\text{2,3-Dichlorophenol} + \text{Methoxymethyl chloride} \rightarrow \text{this compound} 2,3-Dichlorophenol+Methoxymethyl chloride→2,3-Dichlorophenyl methoxymethyl ether

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorophenyl methoxymethyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl ether group, where nucleophiles like thiols or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thiols, amines, aprotic solvents, mild heating.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Thiol ethers, amine derivatives.

Scientific Research Applications

2,3-Dichlorophenyl methoxymethyl ether has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis. It provides stability to the alcohol group under various reaction conditions and can be easily removed when needed.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates, particularly in the modification of molecular structures to enhance pharmacokinetic properties.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl methoxymethyl ether primarily involves its role as a protecting group. The methoxymethyl ether group stabilizes the alcohol functionality by preventing unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable ether linkage, which can be selectively cleaved under specific conditions to regenerate the free alcohol.

Comparison with Similar Compounds

Similar Compounds

    Methoxymethyl ether: Similar in structure but lacks the chlorine substituents on the phenyl ring.

    Methoxyethoxymethyl ether: Contains an additional ethoxy group, providing different solubility and reactivity properties.

    Benzyloxymethyl ether: Features a benzyl group instead of a methoxy group, offering different stability and deprotection conditions.

Uniqueness

2,3-Dichlorophenyl methoxymethyl ether is unique due to the presence of chlorine atoms on the phenyl ring, which can influence its reactivity and stability. The chlorine substituents can also affect the compound’s electronic properties, making it suitable for specific synthetic applications where other protecting groups may not be as effective.

Properties

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

1,2-dichloro-3-(methoxymethoxy)benzene

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3

InChI Key

JDBVWYGNRHBLTB-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.